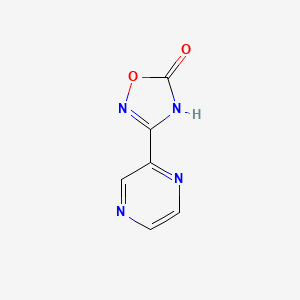![molecular formula C7H7N3O B1417662 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 1150617-73-4](/img/structure/B1417662.png)
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Descripción general
Descripción
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Aplicaciones Científicas De Investigación
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Its derivatives are used in the production of agrochemicals and materials science applications.
Mecanismo De Acción
Target of Action
The primary targets of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, also known as Brivanib, are the vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
Brivanib is an ATP-competitive inhibitor of VEGFR-2, with an IC50 of 25 nmol/L and Ki of 26 nmol/L . It also inhibits VEGFR-1 and VEGFR-3, and shows good selectivity for FGFR-1, FGFR-2, and FGFR-3 . By inhibiting these receptors, Brivanib disrupts the signaling pathways that promote angiogenesis, thereby inhibiting tumor growth .
Biochemical Pathways
The inhibition of VEGFR and FGFR by Brivanib affects multiple biochemical pathways. The VEGF pathway is involved in angiogenesis, while the FGF pathway is involved in tissue repair, tumor growth, and resistance to anti-cancer drugs . By inhibiting these pathways, Brivanib can effectively suppress tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetic properties of Brivanib include its oral administration and its ability to inhibit tumor growth in non-small-cell lung cancer .
Result of Action
The molecular and cellular effects of Brivanib’s action include the inhibition of angiogenesis and tumor growth. By blocking the activity of VEGFR and FGFR, Brivanib disrupts the signaling pathways that promote the growth and spread of cancer cells .
Action Environment
The action, efficacy, and stability of Brivanib can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact the drug’s effectiveness . .
Análisis Bioquímico
Biochemical Properties
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as p38α MAP kinase, where it acts as a potent inhibitor . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. Additionally, this compound can interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By inhibiting p38α MAP kinase, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. These effects are particularly relevant in the context of cancer research, where this compound has shown potential as an anti-tumor agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes and proteins. The compound’s structure allows it to fit into the active site of p38α MAP kinase, where it forms hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition leads to downstream effects on gene expression and cellular functions, contributing to its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time
Dosage Effects in Animal Models
Studies in animal models have revealed that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target interactions. These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as p38α MAP kinase . The compound’s metabolism involves its conversion to various metabolites, which can further interact with other biomolecules and influence metabolic flux. These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and affinity for transport proteins, which determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may further influence its localization to specific cellular compartments, enhancing its specificity and effectiveness in biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can be achieved through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles are common in industrial settings to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce various reduced derivatives, and substitution reactions result in compounds with different functional groups attached to the core structure.
Comparación Con Compuestos Similares
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can be compared with other similar compounds such as:
5-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl: Another compound with a similar fused ring system but differing in the position of the methyl group.
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: A compound with a different substitution pattern on the triazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-8-7(11)6-3-2-4-10(6)9-5/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLCRQWYTHFOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654022 | |
| Record name | 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-73-4 | |
| Record name | 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)
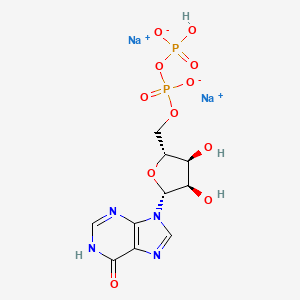
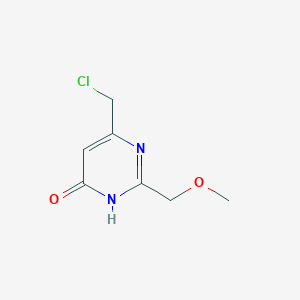
![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)
![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)
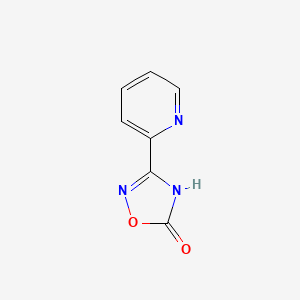
![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)
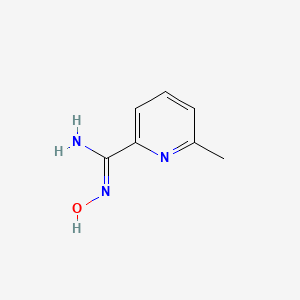
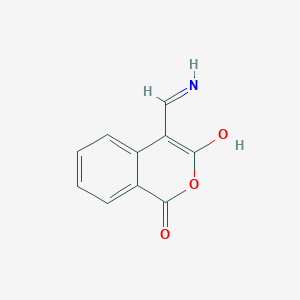
![3-[4-(2-Trifluoromethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)
![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)
![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)
![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)
